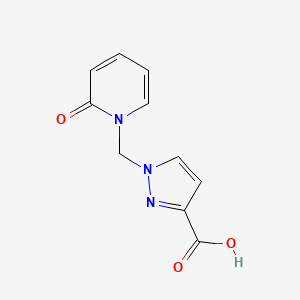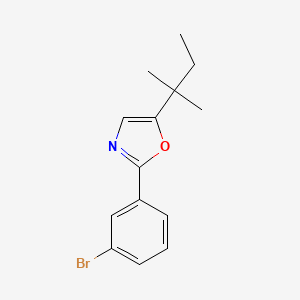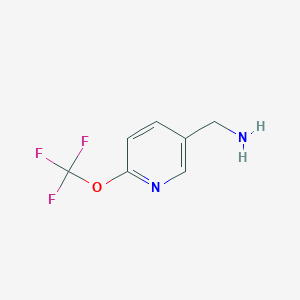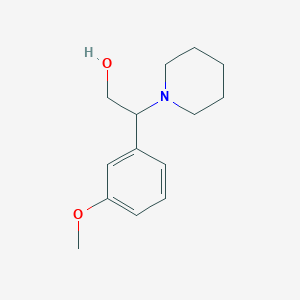
5-Bromo-2-chloro-6-morpholinonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-6-morpholinonicotinic acid is a chemical compound with the molecular formula C10H10BrClN2O3 It is a derivative of nicotinic acid, featuring bromine, chlorine, and morpholine substituents on the nicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-morpholinonicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-6-morpholinonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-6-morpholinonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-6-morpholinonicotinic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the morpholine group, contribute to its reactivity and ability to bind to certain enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-6-chloronicotinic acid: Similar structure but lacks the morpholine group.
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative used in similar coupling reactions.
Uniqueness
5-Bromo-2-chloro-6-morpholinonicotinic acid is unique due to the presence of the morpholine group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
1311254-66-6 |
|---|---|
Molekularformel |
C10H10BrClN2O3 |
Molekulargewicht |
321.55 g/mol |
IUPAC-Name |
5-bromo-2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrClN2O3/c11-7-5-6(10(15)16)8(12)13-9(7)14-1-3-17-4-2-14/h5H,1-4H2,(H,15,16) |
InChI-Schlüssel |
MYKUBDOTWZUFGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C(=N2)Cl)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)

![1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11812311.png)

![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)

![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)



